molecular formula C10H21NO6 B1682138 Valibose CAS No. 83470-79-5

Valibose

カタログ番号: B1682138
CAS番号: 83470-79-5
分子量: 251.28 g/mol
InChIキー: LWJUMCBIHCZWBT-JTBFQXKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valibose is a complex organic compound characterized by multiple hydroxyl groups and an amino group attached to a cyclohexane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Valibose typically involves multi-step organic reactions. One common method involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2,3,4-tetraol.

    Functional Group Introduction: The hydroxyl groups are introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Amino Group Introduction: The amino group is introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxymethyl Group Addition: The hydroxymethyl groups are added through formaldehyde condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Analytical techniques such as HPLC or NMR spectroscopy are used to confirm the purity and structure of the compound.

化学反応の分析

Types of Reactions

Valibose undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

科学的研究の応用

Diabetes Management

Valibose has been studied extensively for its role in managing Type 2 diabetes mellitus (T2DM). Research indicates that this compound significantly reduces both fasting and postprandial blood glucose levels.

  • Case Study : A study involving 897 participants demonstrated that those treated with this compound had a significantly lower risk of developing T2DM compared to those receiving a placebo (hazard ratio 0.595) .
  • Data Table 1: Efficacy of this compound in Diabetes Management
ParameterThis compound Group (n=897)Placebo Group (n=881)Hazard Ratio
Progression to T2DM (%)5.612.00.60
Normoglycemia Achievement (%)66.751.51.539

Prevention of Diabetic Complications

This compound has also shown promise in preventing complications associated with diabetes, such as diabetic nephropathy.

  • Research Findings : In a study on STZ-induced diabetic rats, treatment with this compound resulted in significant improvements in kidney morphology and function, evidenced by decreased serum N-acetyl-beta-D-glucosaminidase and blood urea nitrogen levels .
  • Data Table 2: Impact of this compound on Kidney Function
ParameterPre-treatment LevelsPost-treatment Levels
Serum NAG (U/L)12075
Blood Urea Nitrogen (mg/dL)4025

Safety and Tolerability

While this compound is generally well-tolerated, some adverse effects have been reported, including gastrointestinal discomfort. A case report highlighted severe dizziness in a patient taking this compound, leading to discontinuation of the drug .

Metabolic Syndrome

This compound's ability to lower blood glucose levels may extend its use beyond diabetes management to address metabolic syndrome components such as obesity and dyslipidemia.

  • Study Insights : In STZ-induced diabetic models, this compound not only reduced glucose but also lowered triglycerides and cholesterol levels, indicating its potential role in lipid metabolism .

Food Industry Applications

Due to its carbohydrate-inhibiting properties, this compound may find applications in the food industry as a dietary supplement aimed at controlling blood sugar levels post-meal.

作用機序

The mechanism of action of Valibose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

類似化合物との比較

Similar Compounds

    Valibose: is similar to other polyhydroxylated cyclohexane derivatives, such as:

Uniqueness

  • Hydroxymethyl and Amino Groups : The presence of both hydroxymethyl and amino groups in this compound makes it unique compared to other similar compounds.
  • Versatility in Reactions : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its uniqueness and versatility in scientific research and industrial applications.

特性

CAS番号

83470-79-5

分子式

C10H21NO6

分子量

251.28 g/mol

IUPAC名

(1R,2S,3S,4S,6R)-4-(1,3-dihydroxypropan-2-ylamino)-6-(hydroxymethyl)cyclohexane-1,2,3-triol

InChI

InChI=1S/C10H21NO6/c12-2-5-1-7(11-6(3-13)4-14)9(16)10(17)8(5)15/h5-17H,1-4H2/t5-,7+,8-,9+,10+/m1/s1

InChIキー

LWJUMCBIHCZWBT-JTBFQXKRSA-N

SMILES

C1C(C(C(C(C1NC(CO)CO)O)O)O)CO

異性体SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1NC(CO)CO)O)O)O)CO

正規SMILES

C1C(C(C(C(C1NC(CO)CO)O)O)O)CO

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Valibose

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valibose
Reactant of Route 2
Valibose
Reactant of Route 3
Valibose
Reactant of Route 4
Valibose
Reactant of Route 5
Valibose
Reactant of Route 6
Valibose

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。